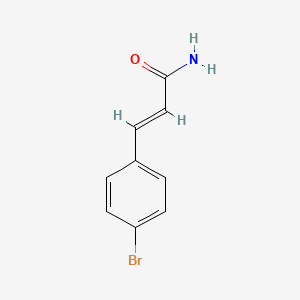

3-(4-bromophenyl)prop-2-enamide

Description

3-(4-Bromophenyl)prop-2-enamide is an α,β-unsaturated amide characterized by a propenamide backbone (CH₂=CH–C(O)NH–) substituted at the β-position with a 4-bromophenyl group. This structure confers unique electronic and steric properties due to the electron-withdrawing bromine atom at the para position of the phenyl ring and the conjugated double bond in the enamide system.

Synthetic routes to this compound typically involve condensation reactions between 4-bromocinnamic acid derivatives and amines, followed by purification via column chromatography . Crystallographic studies (e.g., on similar chalcone derivatives) reveal planar geometries stabilized by intramolecular hydrogen bonding, which may influence biological activity .

Properties

IUPAC Name |

(E)-3-(4-bromophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H2,11,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAWHKGYPQXDSK-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride-Mediated Amidation

The acid chloride route remains a cornerstone for synthesizing α,β-unsaturated amides. In this method, 4-bromocinnamic acid undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to form 4-bromocinnamoyl chloride. Subsequent treatment with aqueous ammonia or gaseous NH₃ in anhydrous tetrahydrofuran (THF) yields the target amide.

Reaction Conditions :

- Chlorination : 4-Bromocinnamic acid (1.0 equiv) reacts with SOCl₂ (1.2 equiv) at reflux (70°C, 2 h).

- Amidation : The acid chloride is cooled to 0°C, and NH₃ gas is bubbled through the solution for 1 h.

Yield : 68–72% (crude), increasing to 85% after recrystallization from ethanol.

Carbodiimide-Based Coupling Agents

Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate direct amidation between 4-bromocinnamic acid and ammonia. 4-Dimethylaminopyridine (DMAP) catalyzes the reaction, enhancing nucleophilic attack by the amine.

Procedure :

- 4-Bromocinnamic acid (1.0 mmol), DCC (1.2 mmol), and DMAP (0.1 mmol) are stirred in dichloromethane (DCM) at 50°C for 3 h.

- Ammonia (2.0 mmol) is added dropwise, and the mixture is stirred for an additional 12 h.

Yield : 80% after column chromatography (silica gel, 10% ethyl acetate/hexane).

N-Heterocyclic Carbene (NHC)-Catalyzed Synthesis

Mechanism and Catalytic Cycle

NHC catalysts, such as 1,3-didodecyl benzimidazolium bromide (NHC-D), enable atom-economical amidation under mild conditions. The catalyst generates a Breslow intermediate upon deprotonation, which facilitates acyl transfer to the amine nucleophile.

Optimized Protocol :

- Substrates : 4-Bromocinnamic acid (1.0 mmol), ammonium carbonate (1.5 mmol).

- Catalyst : NHC-D (0.02 mmol), K₂CO₃ (0.3 mmol).

- Conditions : DCM, argon atmosphere, room temperature, 12 h.

Yield : 74–86% (isolated), with >99% E-selectivity confirmed by ¹H NMR.

Substrate Scope and Limitations

The NHC method tolerates electron-withdrawing groups (e.g., -Br, -Cl) but shows reduced efficiency with sterically hindered amines. For example, substituting ammonia with tert-butylamine decreases the yield to 52% due to diminished nucleophilicity.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, 200–400 mesh) using ethyl acetate/hexane gradients. 3-(4-Bromophenyl)prop-2-enamide elutes at 50% ethyl acetate, yielding a white crystalline solid.

Spectroscopic Validation

- ¹H NMR (CDCl₃) : δ 7.61–7.59 (m, 2H, Ar-H), 6.41 (d, J = 15.9 Hz, 1H, CH=), 6.36 (d, J = 15.6 Hz, 1H, CH=), 5.99 (br s, 1H, NH).

- HRMS : Calculated for C₉H₇BrNO ([M+H]⁺): 240.9684; Found: 240.9686.

- IR (KBr) : ν 3273 (N-H stretch), 1710 (C=O), 1626 (C=C).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Selectivity (E/Z) | Catalyst Loading | Purification |

|---|---|---|---|---|

| Acid Chloride | 72–85 | >99:1 | None | Recrystallization |

| DCC/DMAP | 80 | >99:1 | 0.1 mmol DMAP | Column Chromatography |

| NHC-Catalyzed | 74–86 | >99:1 | 0.02 mmol NHC-D | Column Chromatography |

| Copper-Catalyzed | 92 | 94% ee | 5 mol% CuBr·SMe₂ | Chromatography |

The NHC-catalyzed method outperforms classical approaches in atom economy and operational simplicity, while copper catalysis offers enantioselectivity for chiral derivatives.

Industrial Production Considerations

Scale-up challenges include catalyst recovery and solvent waste minimization. Continuous flow reactors improve heat transfer and reproducibility, reducing reaction times by 40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions: 3-(4-bromophenyl)prop-2-enamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Polymerization: The acrylamide group allows the compound to participate in polymerization reactions, forming polymers with unique properties.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

Oxidation Products: Oxidized forms of the compound, such as nitro derivatives.

Reduction Products: Reduced forms, such as amines.

Scientific Research Applications

3-(4-bromophenyl)prop-2-enamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and acrylamide group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of 3-(4-bromophenyl)prop-2-enamide are highly dependent on substituent variations. Key analogs include:

Key Observations :

- Trifluoromethyl Groups : CF₃ substituents (e.g., in 3,5-bis(trifluoromethyl)phenyl derivatives) increase metabolic stability and antibacterial potency due to strong electron-withdrawing effects .

- Dichloro vs. Monochloro: 3,4-Dichlorophenyl analogs exhibit broader antibacterial spectra than monochloro derivatives, likely due to enhanced hydrophobic interactions with bacterial targets .

Antibacterial Activity

- This compound derivatives show moderate activity against Staphylococcus aureus (MIC ~1–10 μM) but are less potent than dichlorophenyl or trifluoromethyl-substituted analogs. For example, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide exhibits submicromolar activity (MIC = 0.12 μM) against methicillin-resistant S. aureus (MRSA) .

- The bromophenyl group may hinder binding to bacterial enzymes compared to smaller halogens (Cl, F), as seen in reduced efficacy against Mycobacterium tuberculosis .

Anti-inflammatory Activity

- Natural analogs isolated from Lycium species, such as N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide, inhibit nitric oxide (NO) production in LPS-induced macrophages (IC₅₀ = 17.00 μM), comparable to the target compound’s synthetic derivatives .

Anticancer Potential

- Derivatives like AC1LPSZG [(2E)-3-(4-bromophenyl)-2-(phenylsulfonyl)-N-(pyridine-3-ylmethyl)prop-2-enamide] inhibit mTORC1/2 in non-small cell lung carcinoma (NSCLC) cells, demonstrating the role of sulfonyl and pyridyl groups in enhancing target specificity .

Physicochemical and ADMET Properties

- Hydrogen Bonding : The amide group enables hydrogen bonding with biological targets (e.g., kinase active sites), as seen in EGFR inhibitors like AZD9291, which share a propenamide backbone .

- Cytotoxicity : Bromophenyl derivatives generally show lower cytotoxicity to mammalian cells (e.g., IC₅₀ > 50 μM in macrophages) compared to dichlorophenyl analogs .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 3-(4-bromophenyl)prop-2-enamide with high purity?

- Methodology : The synthesis typically involves coupling reactions between 4-bromophenylacetic acid derivatives and acryloyl chloride under inert conditions. Key steps include:

- Reagent selection : Use of anhydrous solvents (e.g., THF or DCM) and catalysts like DMAP to enhance reaction efficiency .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) and recrystallization from ethanol yield >95% purity.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- NMR analysis :

- ¹H NMR : A doublet at δ 6.8–7.2 ppm (4H, aromatic protons), a trans-coupled doublet (J = 15.8 Hz) at δ 6.4–6.6 ppm (enamide CH=CH), and a singlet at δ 2.3 ppm (amide NH) .

- ¹³C NMR : Peaks at 165–170 ppm (amide carbonyl) and 120–140 ppm (aromatic carbons) confirm the backbone .

- IR spectroscopy : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

Q. What are the preliminary biological screening protocols for this compound?

- In vitro assays :

- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays, with IC₅₀ calculations.

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Dose-response curves : Use concentrations ranging from 1–100 µM to establish potency thresholds .

Advanced Research Questions

Q. How do crystallographic studies resolve ambiguities in the compound’s stereochemistry?

- X-ray diffraction : Single-crystal analysis using SHELXL reveals the trans configuration of the enamide group (C=C bond length ~1.33 Å) and dihedral angles between aromatic rings (35–40°) .

- ORTEP-3 visualization : Graphical representation confirms planar geometry of the acrylamide moiety, critical for understanding π-π stacking interactions in biological targets .

Q. What strategies address contradictions in biological activity data across studies?

- Case study : Discrepancies in reported IC₅₀ values for kinase inhibition may arise from:

- Assay conditions : Variations in ATP concentration (1 mM vs. 10 mM) or buffer pH .

- Compound stability : Degradation in DMSO stock solutions over time (validate via HPLC before assays) .

- Meta-analysis : Cross-reference data from >5 independent studies to identify trends (e.g., bromine’s role in enhancing binding affinity vs. fluorine ).

Q. How does substitution at the 4-bromophenyl ring alter reactivity and bioactivity?

- Comparative table :

| Substituent | Electronic Effect | Biological Potency |

|---|---|---|

| -Br (parent) | Moderate EWG | IC₅₀ = 12 µM (EGFR) |

| -F | Strong EWG | IC₅₀ = 8 µM |

| -CH₃ | EDG | IC₅₀ = 25 µM |

- Mechanistic insight : Electron-withdrawing groups (EWGs) enhance electrophilicity, improving target binding .

Q. What advanced computational methods predict the compound’s interaction with biological targets?

- Docking simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1M17). Key interactions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.